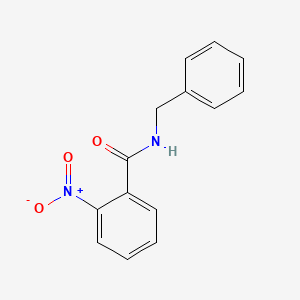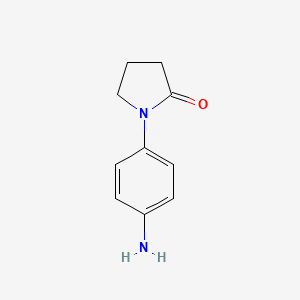
二丙基氯代磷酸酯
描述
Dipropyl chlorophosphate (DPCP) is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. While the provided papers do not directly discuss DPCP, they do provide insights into related organophosphate compounds and their behaviors, which can be informative for understanding DPCP.
Synthesis Analysis
The synthesis of organophosphate compounds can be complex due to the presence of multiple functional groups. For example, the synthesis of diphenyl chlorophosphate was achieved using phenol and phosphorus oxychloride with anhydrous aluminum trichloride as a catalyst . The reaction conditions, such as temperature, time, catalyst dosage, and raw material molar ratio, were optimized to improve yield. This suggests that similar conditions could be relevant for the synthesis of DPCP.
Molecular Structure Analysis
The molecular structure of organophosphate compounds is critical for their function and reactivity. For instance, the structure of diphenyl chlorophosphate was characterized using infrared spectrometry and nuclear magnetic resonance spectroscopy . These techniques could also be applied to DPCP to determine its molecular structure and confirm the presence of functional groups.
Chemical Reactions Analysis
The reactivity of organophosphate compounds with various nucleophiles is an area of interest. The kinetics and mechanism of the reaction of dipropyl chlorophosphate with substituted anilines were studied, revealing that the reaction proceeds via a concerted mechanism with either a frontside or backside nucleophilic attack depending on the basicity of the aniline . This information is valuable for predicting the reactivity of DPCP in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of organophosphate compounds are influenced by their molecular structure. For example, the exposure to various organophosphate flame retardants, including tris(1,3-dichloro-2-propyl) phosphate, was assessed in a U.S. general population study, indicating widespread exposure and potential health implications . Understanding the properties of DPCP, such as solubility, stability, and toxicity, is essential for its safe handling and application.
科学研究应用
Kinetics and Mechanism in Anilinolysis Reactions二丙基氯代磷酸酯已被研究其在苯胺解酯反应中的作用。由Hoque和Lee(2011年)在《韩国化学学会通报》中进行的研究调查了二丙基氯代磷酸酯与苯胺反应的动力学和机理。该研究揭示了取决于苯胺碱性的不同动力学同位素效应,表明涉及氢键和四中心型过渡态的复杂机理,对于碱性苯胺和对于弱碱性苯胺则涉及背面攻击过渡态(Hoque & Lee, 2011)。
Use in Flame Retardants虽然并非直接研究二丙基氯代磷酸酯,但研究已集中在有机磷酸酯阻燃剂(PFRs)上,这是与二丙基氯代磷酸酯密切相关的一个类别。像Castorina等人(2017年)在《环境领域》和Hoffman等人(2014年)在《国际环境》中的研究已探讨了PFRs的存在和健康风险,包括孕妇体内及其变异物(Castorina et al., 2017); (Hoffman et al., 2014)。
Synthesis of Functionalized Polymers二丙基氯代磷酸酯已被用于合成功能化聚合物。Allcock等人(2002年)在《大分子化学》中描述了使用二苯基氯代磷酸酯合成苯基磷酸酯功能化聚[芳氧磷氮烷]的方法,这是一种相关化合物。这些聚合物在燃料电池中作为质子导体膜具有潜在应用(Allcock et al., 2002)。
Environmental Monitoring and Health Impact Assessment多项研究已关注有机磷酸酯阻燃剂的环境存在和潜在健康影响,包括与二丙基氯代磷酸酯相关的化合物。研究已调查它们在室内环境、废水和普通人群中的存在,评估潜在的健康风险和生态影响(Ospina et al., 2018); (Rodgers et al., 2018)。
作用机制
Target of Action
Dipropyl chlorophosphate primarily targets anilines . Anilines are organic compounds that consist of a phenyl group attached to an amino group. They play a crucial role in the manufacture of a wide variety of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .
Mode of Action
The compound interacts with its targets through a process known as anilinolysis . This process involves the reaction of dipropyl chlorophosphate with substituted anilines and deuterated anilines . The reaction is carried out in acetonitrile at 55.0°C . The obtained deuterium kinetic isotope effects (DKIEs; kH/kD) are primary normal (kH/kD = 1.09-1.01) with the strongly basic anilines .
Biochemical Pathways
The biochemical pathways affected by dipropyl chlorophosphate are related to the phosphoryl and thiophosphoryl transfer reactions of anilinolyses . The compound’s interaction with its targets results in changes in these pathways, leading to downstream effects .
Result of Action
The result of the action of dipropyl chlorophosphate is the transformation of its targets, leading to changes in the biochemical pathways they are involved in . This can have significant molecular and cellular effects, depending on the specific targets and pathways involved .
Action Environment
The action of dipropyl chlorophosphate can be influenced by various environmental factors. For example, the temperature of the environment can affect the rate of the anilinolysis reaction . Additionally, the presence of other compounds in the environment can potentially interact with dipropyl chlorophosphate, affecting its stability and efficacy .
安全和危害
Dipropyl chlorophosphate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
1-[chloro(propoxy)phosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWMBNBSQQGLAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(OCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179787 | |
| Record name | Phosphorochloridic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2510-89-6 | |
| Record name | Phosphorochloridic acid, dipropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorochloridic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the basicity of anilines influence the reaction mechanism with dipropyl chlorophosphate?
A: The research indicates that the reaction mechanism of dipropyl chlorophosphate with anilines is significantly influenced by the basicity of the aniline. [] Strongly basic anilines favor a concerted mechanism with a frontside nucleophilic attack. This involves a hydrogen-bonded four-center-type transition state. Conversely, weakly basic anilines prefer a backside attack transition state. This difference in mechanisms is supported by the observed deuterium kinetic isotope effects (DKIEs). [] Primary normal DKIEs are observed with strongly basic anilines, while secondary inverse DKIEs are observed with weakly basic anilines.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)

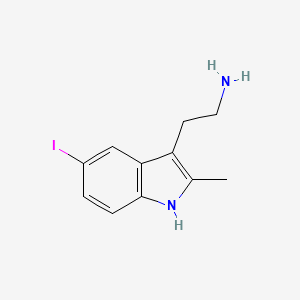


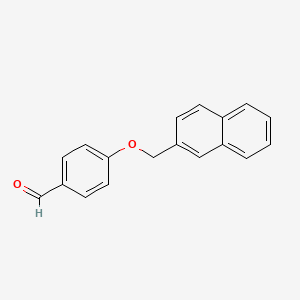

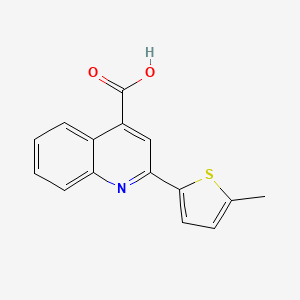
![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1331040.png)
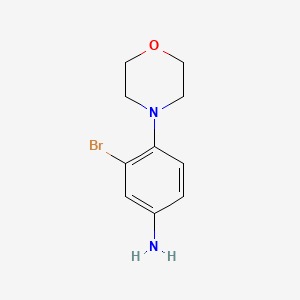
![2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1331042.png)
